molecular formula C12H18F3NO4 B11814965 4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid

4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid

Cat. No.: B11814965
M. Wt: 297.27 g/mol
InChI Key: SKEHXZSBZZMSCK-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid is a bicyclic compound featuring a piperidine ring substituted with a trifluoromethyl (CF₃) group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes, while the CF₃ group contributes to metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and drug discovery . Its molecular formula is C₁₂H₁₈F₃NO₄ (calculated molecular weight: 309.27 g/mol).

Properties

Molecular Formula

C12H18F3NO4

Molecular Weight

297.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-1-carboxylic acid

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-8(17)11(12(13,14)15)4-6-16(7-5-11)9(18)19/h4-7H2,1-3H3,(H,18,19)

InChI Key

SKEHXZSBZZMSCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Boc Protection of Preformed 4-(Trifluoromethyl)piperidine-4-carboxylic Acid

Procedure :

  • Synthesis of 4-(Trifluoromethyl)piperidine-4-carboxylic Acid :

    • React piperidine-4-carboxylic acid with a trifluoromethylating agent (e.g., Ruppert–Prakash reagent, TMSCF₃) under basic conditions.

    • Conditions : Anhydrous THF, −78°C to room temperature, 12–24 h.

    • Mechanism : Nucleophilic trifluoromethylation followed by hydrolysis.

  • Boc Protection :

    • Treat the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH, NaHCO₃).

    • Conditions : Dichloromethane (DCM) or THF, 0°C to room temperature, 4–6 h.

    • Yield : 70–85% after purification via silica gel chromatography.

Advantages : Straightforward two-step process with high compatibility for scale-up.
Limitations : Requires access to specialized trifluoromethylation reagents.

Cyclization of Trifluoromethyl-Containing Precursors

Procedure :

  • Formation of β-Keto Ester Intermediate :

    • React Meldrum’s acid with a trifluoromethyl ketone in DMF using EDC·HCl and DMAP.

    • Conditions : 0°C to reflux, 6–12 h.

  • Piperidine Ring Closure :

    • Subject the β-keto ester to reductive amination with ammonium acetate and NaBH₃CN.

    • Conditions : Methanol, 60°C, 24 h.

  • Hydrolysis and Boc Protection :

    • Hydrolyze the ester to carboxylic acid using LiOH, then protect the amine with Boc₂O.

    • Yield : 55–65% overall.

Advantages : Modular approach for introducing substituents.
Limitations : Multi-step synthesis reduces overall efficiency.

Acid-Catalyzed Degradation of Advanced Intermediates

Procedure :

  • Starting Material : Tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate.

  • Degradation :

    • Treat with aqueous HCl (1–10%) or acetic acid/water (1:4 v/v) at 60–90°C for 4–8 h.

    • Mechanism : Cleavage of the Weinreb amide to generate the carboxylic acid.

  • Isolation :

    • Extract with ethyl acetate, wash with brine, and purify via recrystallization.

    • Yield : 75–80%.

Advantages : Avoids Grignard reagents, suitable for industrial production.
Limitations : Requires strict control of acid concentration to prevent Boc group cleavage.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Scalability
Boc ProtectionTMSCF₃, Boc₂O70–85%LowHigh
CyclizationMeldrum’s acid, NaBH₃CN55–65%ModerateModerate
Acid-Catalyzed DegradationHCl, Acetic acid75–80%LowHigh

Critical Reaction Parameters

  • Trifluoromethylation Efficiency : Use of TMSCF₃ with CsF or TBAF enhances nucleophilicity, achieving >90% conversion.

  • Boc Stability : Avoid prolonged exposure to strong acids (e.g., TFA) to prevent deprotection.

  • Purification : Reverse-phase HPLC or silica gel chromatography ensures >98% purity .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. This property is particularly valuable in the design of pharmaceuticals targeting central nervous system disorders.

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including this one, exhibit antiviral properties. For example, compounds similar to 4-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid have shown effectiveness as neuraminidase inhibitors, crucial in treating viral infections like influenza.

Anti-inflammatory Effects

Studies have suggested that piperidine derivatives can modulate inflammatory pathways. Certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.

Synthesis of Complex Molecules

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. Its piperidine ring can serve as a scaffold for synthesizing more complex molecules through reactions such as amide coupling and fluorination.

Peptide Synthesis

Tert-butoxycarbonyl-protected amino acids are widely used in peptide synthesis. The presence of the tert-butoxycarbonyl group allows for selective deprotection under mild conditions, facilitating the synthesis of peptides with specific sequences.

Enzyme Inhibition Profile

A study assessed the compound's ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist, which could have implications in pain management therapies.

Antibacterial Properties

The antibacterial activity of related piperidine derivatives has been evaluated against various bacterial strains. While some showed promising results against Gram-positive bacteria, further studies are needed to establish the efficacy of this compound specifically .

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Benzyl + Carboxylic acid C₁₈H₂₅NO₄ 319.4 Intermediate in peptide synthesis; high crystallinity
4-(3-Carboxyphenoxy)piperidine-1-carboxylate tert-butyl ester 3-Carboxyphenoxy C₁₈H₂₃NO₆ 349.38 Linker in PROTACs; pH-dependent solubility
4-Cyano-4-(tosyloxymethyl)-piperidine-1-carboxylate Cyano + Tosyloxymethyl C₁₉H₂₆N₂O₅S 394.49 Precursor for radiolabeled probes; steric hindrance
4-(Trifluoromethyl)benzamide derivatives CF₃-benzamide ~C₁₆H₂₀F₃N₂O₃ ~350 CYP3A4 enzyme inhibitors; enhanced metabolic stability

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group in the target compound increases LogP (~2.1) compared to non-fluorinated analogs (e.g., 4-benzyl derivative: LogP ~1.7) . Carboxylic acid substituents (e.g., 3-carboxyphenoxy) reduce LogP due to ionization (~0.5–1.2) .
  • Solubility:

    • Boc-protected derivatives exhibit moderate solubility in DCM and THF but poor aqueous solubility.
    • Carboxylic acid-containing analogs show pH-dependent solubility, with improved solubility in basic buffers .
  • Thermal Stability:

    • Trifluoromethyl groups enhance thermal stability (decomposition >200°C) compared to methyl or ethyl substituents .

Biological Activity

4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid, also known as 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, is a piperidine derivative characterized by its unique functional groups, including a tert-butoxycarbonyl (Boc) group and a trifluoromethyl (CF₃) group. These structural features contribute to its distinct biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₈F₃NO₄
  • CAS Number : 84358-13-4
  • Melting Point : 149°C to 153°C

This compound exhibits a white to almost white solid appearance and has been synthesized through various methods, reflecting its versatility in chemical applications.

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the trifluoromethyl group, which has been associated with enhanced pharmacological properties. Studies have indicated that compounds containing CF₃ groups can exhibit increased potency in various biological assays, particularly in neuropharmacology and anticancer research .

  • Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially influencing serotonin uptake and other neurochemical pathways. Such interactions may lead to enhanced efficacy in treating neurological disorders.
  • Cytotoxicity : Research has shown that derivatives of piperidine compounds can induce cell death through mechanisms such as methuosis, which is characterized by the formation of large macropinocytotic vacuoles. This process can lead to significant cytotoxic effects in cancer cells, making these compounds potential candidates for anticancer therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds compared to this compound:

Compound NameStructure FeaturesUnique Aspects
1-Boc-isonipecotic AcidPiperidine ring with Boc groupUsed in neuropharmacology studies
4-Piperidinecarboxylic AcidSimple carboxylic acidLacks trifluoromethyl group
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylateSodium salt formIncreased solubility and bioavailability
1-(tert-butoxycarbonyl)-3-trifluoromethylpiperidine-4-carboxylic AcidDifferent position of trifluoromethylPotentially different biological activity

This comparison highlights the unique combination of functional groups in the target compound that may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

  • Indolyl-Pyridinyl-Propenones : A study evaluated a series of indolyl-pyridinyl-propenones with various modifications, revealing that specific substitutions could significantly alter biological profiles, including cytotoxicity against glioblastoma cells. This underscores the importance of structural modifications in enhancing biological activity .
  • Trifluoromethyl Group Impact : The incorporation of CF₃ groups into drug design has been shown to improve potency against various targets, including enzymes involved in cancer progression. For instance, modifications leading to increased inhibition of reverse transcriptase were noted when CF₃ was included in the molecular structure .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step strategies, typically starting with trifluoromethylation of a piperidine precursor followed by Boc protection. Key steps include:

  • Trifluoromethylation : Use of TMS-CF₃ under copper catalysis (DMF, 25°C) achieves ~65% yield. Radical-initiated methods may improve regioselectivity .
  • Boc Protection : Boc₂O (1.2 equivalents) with DMAP in anhydrous DCM at 0°C ensures >95% protection efficiency. Slow addition minimizes exothermic side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity to >98% .

Q. Table 1: Synthetic Method Comparison

StepConditionsYield (%)Purity (%)Reference
TrifluoromethylationTMS-CF₃, CuI, DMF, 25°C6590
Boc ProtectionBoc₂O, DMAP, DCM, 0°C7895
Final CrystallizationEthanol/water (3:1), slow cooling8599

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR distinguishes Boc (δ ~1.4 ppm for tert-butyl) and CF₃ (δ ~-60 ppm in ¹⁹F NMR). VT-NMR resolves rotameric splitting in the carbamate group .
  • IR : Peaks at ~1700 cm⁻¹ (Boc C=O) and ~1720 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
  • HRMS : Exact mass (calc. for C₁₂H₁₈F₃NO₄: 321.1193) with <2 ppm error validates molecular integrity .

Q. How should the compound be stored to ensure stability?

  • Store at -20°C under argon to prevent Boc hydrolysis.
  • Stability studies (40°C/75% RH, 6 months) show <5% degradation. Acidic conditions (pH <3) or heat (>80°C) trigger Boc cleavage .

Advanced Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?

  • Dynamic NMR Effects : Rotational restriction around the Boc carbamate bond splits signals. Use DMSO-d₆ at 50°C to coalesce peaks .
  • Mass Adducts : ESI+ may form [M+Na]⁺ adducts (m/z 344.1). Compare with ESI- mode ([M-H]⁻ at m/z 320.1) to confirm the molecular ion .

Q. What computational methods predict reactivity in nucleophilic acyl substitution?

  • DFT Modeling : B3LYP/6-31G* calculations show the CF₃ group increases transition state energy by ~5 kcal/mol due to steric hindrance. Solvent models (e.g., PCM for DMF) reduce Ea by 2–3 kcal/mol .
  • NBO Analysis : Electron withdrawal by CF₃ decreases carbonyl carbon electron density, slowing nucleophilic attack .

Q. How is X-ray crystallography used to determine absolute configuration?

  • Crystal Growth : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C yields suitable crystals. Disorder from the Boc group is minimized by low-temperature data collection (100 K) .
  • Flack Parameter : Values <0.1 confirm stereochemistry. For a related Boc-piperidine, R factor = 0.043 validated the structure .

Q. What strategies mitigate racemization during Boc deprotection?

  • Mild Acids : 4M HCl in dioxane (0°C, 2h) preserves >99% ee. Chiral HPLC (Chiralpak IA, heptane/EtOH) monitors enantiopurity .
  • Enzymatic Methods : Lipases in pH 7 buffer (25°C) selectively cleave Boc without racemization .

Q. How does the trifluoromethyl group affect solubility and bioavailability?

  • LogP : Increases by ~1.5 (vs. non-fluorinated analogs), reducing aqueous solubility to 2.3 mg/mL.
  • Permeability : Caco-2 assays show Papp = 12×10⁻⁶ cm/s. Rodent studies indicate 45% oral absorption due to carboxylic acid ionization .

Q. Which enzymes are involved in metabolic oxidation of this compound?

  • CYP450 Docking : CYP3A4 (PDB:1TQN) docks with a score of -9.2 kcal/mol, predicting oxidation at the piperidine C-3 position.
  • Microsomal Assays : t₁/₂ = 32 min in human liver microsomes, with N-dealkylation as the primary pathway .

Q. How can SAR studies evaluate the Boc and CF₃ groups' contributions to activity?

  • Analog Synthesis : Replace CF₃ with H/CH₃ and Boc with free amine or other carbamates.
  • Binding Assays : SPR reveals ΔΔG contributions: Boc (-2.1 kcal/mol for hydrophobic interactions) and CF₃ (-1.3 kcal/mol for electrostatic effects) .

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